2-Pentenamide, 4-oxo-, (E)-(8CI)
Description
2-Pentenamide, 4-oxo-, (E)-(8CI) is a five-carbon unsaturated amide featuring a ketone group at the fourth position and an E-configuration at the double bond. These analogs share critical functional groups (e.g., conjugated carbonyl systems) but differ in chain length and terminal moieties (aldehyde vs. amide), which significantly influence their physicochemical properties and ecological roles .
Properties
CAS No. |
14300-80-2 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(E)-4-oxopent-2-enamide |
InChI |
InChI=1S/C5H7NO2/c1-4(7)2-3-5(6)8/h2-3H,1H3,(H2,6,8)/b3-2+ |
InChI Key |
NVNADPKWPBIGCS-NSCUHMNNSA-N |
SMILES |
CC(=O)C=CC(=O)N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)N |
Canonical SMILES |
CC(=O)C=CC(=O)N |
Synonyms |
2-Pentenamide, 4-oxo-, (E)- (8CI) |
Origin of Product |
United States |
Preparation Methods
Formation of Allylic Chloride Intermediate
The synthesis begins with ethyl (E)-4-oxo-2-butenoate, a commercially available α,β-unsaturated ester. Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C converts the ester to an acid chloride, which undergoes nucleophilic substitution with ammonia to yield the primary amide. Subsequent halogenation using phosphorus pentachloride (PCl₅) generates the allylic chloride intermediate (Scheme 1).
Key Reaction Conditions:
Nickel-Catalyzed Coupling Reactions
The allylic chloride intermediate undergoes nickel-catalyzed coupling with acrylonitrile in the presence of a chiral bis(oxazoline) ligand. This step introduces the pentenamide backbone while preserving the (E)-configuration. The reaction proceeds via a radical mechanism, with manganese powder as a reducing agent.
Optimized Parameters:
-
Catalyst: NiCl₂·6H₂O (5 mol%)
-
Ligand: (R,R)-Ph-BOX (6 mol%)
Ring-Closing Metathesis Approaches
A tandem cross-metathesis/intramolecular aza-Michael reaction sequence offers a stereocontrolled route to 2-pentenamide, 4-oxo-, (E)-(8CI). Starting from N-pentenyl-4-oxo-2-alkenamides, the Hoveyda–Grubbs second-generation catalyst (HG-II) facilitates olefin metathesis, followed by a phosphoric acid-catalyzed aza-Michael cyclization.
Critical Data:
-
Metathesis Catalyst: HG-II (3 mol%)
-
Acid Catalyst: (R)-TRIP (10 mol%)
-
Diastereoselectivity: >20:1 dr
Stepwise Condensation and Functionalization
This method involves condensation of acetoacetamide with crotonaldehyde under basic conditions. The aldol adduct undergoes dehydration via acidic workup to furnish the α,β-unsaturated amide. A Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures retention of the (E)-geometry.
Reaction Profile:
Industrial-Scale Production Considerations
While laboratory methods prioritize stereochemical precision, industrial synthesis emphasizes cost efficiency and throughput. Continuous flow reactors enable large-scale production of ethyl (E)-4-oxo-2-butenoate derivatives, with in-line purification via simulated moving bed (SMB) chromatography.
Comparative Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 95% | 99% |
| Cost per Kilogram | $1,200 | $800 |
Comparative Analysis of Methodologies
The table below evaluates key synthetic routes based on yield, enantioselectivity, and scalability:
Chemical Reactions Analysis
Types of Reactions: 2-Pentenamide, 4-oxo-, (E)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
2-Pentenamide, 4-oxo-, (E)-(8CI) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentenamide, 4-oxo-, (E)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
4-Oxo-(E)-2-hexenal (CAS 5729-47-5)
- Structure : A six-carbon α,β-unsaturated aldehyde with a ketone group at the fourth position and E-configuration.
- Biological Role :
- Physicochemical Properties: High volatility due to the aldehyde group, enabling rapid airborne dispersal. Quantified via GC-MS in bed bug headspace collections at biologically relevant concentrations (nanogram/hour scale) .
- Synthesis : Synthesized via protocols involving oxidation of unsaturated alcohols or Wittig reactions, as described by Moreira and Miller .
Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :
- The amide group in 2-Pentenamide reduces volatility compared to the aldehyde, likely limiting its role as a airborne pheromone.
- The shorter carbon chain (C5 vs. C6) may alter interactions with olfactory receptors or enzymes.
4-Oxo-(E)-2-octenal
Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :
- 2-Pentenamide’s amide group introduces hydrogen-bonding capacity, which may stabilize interactions with biological targets.
4-Oxo-(E)-2-decenal (CAS 92464-81-8)
Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :
- The extended decenal chain enhances lipid solubility, favoring integration into waxy insect cuticles.
- 2-Pentenamide’s amide group may confer resistance to enzymatic degradation, prolonging its activity.
4-Oxo-2-pentenal (CAS 5729-47-5)
Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :
- The aldehyde group in 4-oxo-2-pentenal ensures high reactivity, enabling participation in nucleophilic addition reactions.
- Replacement of the aldehyde with an amide in 2-Pentenamide likely shifts its reactivity toward peptide bond formation or hydrolysis.
Q & A
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Documentation : Specify reaction conditions (e.g., “stirred at 60°C under N for 24 h”). Include purification thresholds (e.g., “≥95% purity by HPLC”).
- Open Data : Deposit synthetic procedures in repositories like ChemRxiv with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

